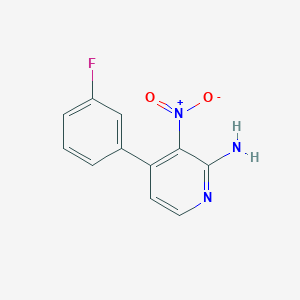

4-(3-Fluorophenyl)-3-nitropyridin-2-amine

Description

Historical Context and Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Chemical Biology

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural unit in both natural and synthetic compounds. mdpi.com Its discovery dates back to the 19th century, and since then, it has become an indispensable building block in organic chemistry. The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing its reactivity and physical properties, such as basicity and solubility. mdpi.com This unique electronic nature makes it a valuable component in the design of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide array of clinically approved drugs. nih.gov Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups allows for the fine-tuning of a molecule's pharmacological profile. nih.govchemicalbook.com The ease with which the pyridine ring can be functionalized further enhances its utility, providing chemists with numerous avenues for structural modification and optimization of biological activity. mdpi.com

The Role of Nitro and Amine Functional Groups in Heterocyclic Compound Reactivity and Bioactivity Exploration

The introduction of nitro (NO₂) and amine (NH₂) groups onto a heterocyclic core, such as pyridine, dramatically expands its chemical and biological potential. The nitro group is a powerful electron-withdrawing group, which significantly modifies the electron density of the aromatic ring through both inductive and resonance effects. nih.gov This deactivation of the ring toward electrophilic substitution is a key consideration in synthetic strategies. nih.gov Conversely, the presence of a nitro group can facilitate nucleophilic aromatic substitution reactions. nih.gov From a biological standpoint, nitro-aromatic compounds are known to be precursors for a variety of bioactive molecules, and the nitro group itself can be a pharmacophore in certain contexts, for instance, in antimicrobial agents. nih.gov

The primary amine group, in contrast, is an electron-donating group that activates the aromatic ring. In heterocyclic systems, the basicity and nucleophilicity of the amine are crucial for its reactivity and its role in biological interactions. google.com The amine group is a key hydrogen bond donor and can be readily protonated, influencing a molecule's solubility and ability to interact with biological targets like enzymes and receptors. chemicalbook.com The interplay between an electron-withdrawing nitro group and an electron-donating amine group on the same pyridine ring, as seen in 2-amino-3-nitropyridines, creates a unique electronic environment that is actively explored for the synthesis of novel bioactive compounds. sigmaaldrich.comsigmaaldrich.com

Fluorine Substitution in Aromatic Systems: Influence on Molecular Electronic Properties and Intermolecular Interactions

The incorporation of fluorine into aromatic systems is a widely used strategy in modern drug design. researchgate.netmdpi.com Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen" mimic with minimal steric perturbation. nih.gov Its introduction can profoundly alter a molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for bioavailability and target binding. nih.gov

Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net It can also increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. researchgate.netnih.gov The carbon-fluorine bond can participate in various non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can contribute to the binding affinity of a ligand to its protein target. nih.gov The strategic placement of fluorine, such as the meta-position on the phenyl ring in 4-(3-Fluorophenyl)-3-nitropyridin-2-amine, is a deliberate design choice aimed at leveraging these unique electronic and conformational effects.

Overview of Academic Research Trajectories for this compound and Related Molecular Architectures

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for its constituent parts and closely related analogues are well-established. The synthesis of 4-aryl-3-nitropyridin-2-amine derivatives is an active area of investigation. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-3-nitropyridin-2-amine have been reported, providing a clear precedent for the synthesis and structural analysis of the title compound. nih.gov The general synthetic route often involves the nucleophilic substitution of a leaving group (e.g., a halogen) on a 2-halopyridine precursor with an appropriate aniline (B41778). nih.gov

Research into substituted pyridin-2-amines is heavily driven by medicinal chemistry. These scaffolds are being explored for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, antimicrobial agents, and as central nervous system agents. nih.govmdpi.comresearchgate.net The combination of a nitropyridine core with a fluorinated phenyl group represents a strategic approach to generating novel chemical entities with potentially enhanced biological activity, metabolic stability, and target specificity. Future research on this compound would likely focus on its synthesis, full structural characterization, and screening for various biological activities, leveraging the known bioactivity of related nitropyridine and fluorinated aromatic compounds.

Detailed Research Findings

Although direct experimental data for this compound is scarce, we can infer its likely properties and structural features from closely related, well-documented compounds. The following tables present data for analogous molecules, providing a predictive framework for the title compound.

Table 1: Physicochemical and Spectroscopic Data of Related Aminopyridines

This table provides a summary of key identifiers and physical properties for commercially available or well-characterized aminopyridine derivatives, which serve as structural precedents for the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-3-nitropyridine (B1266227) | 4214-75-9 | C₅H₅N₃O₂ | 139.11 | 167 (closed cup) | Solid |

| 2-Amino-4-methyl-3-nitropyridine | 6635-86-5 | C₆H₇N₃O₂ | 153.14 | 136-140 | Solid |

| 2-Amino-6-methyl-3-nitropyridine | 21901-29-1 | C₆H₇N₃O₂ | 153.14 | 153-155 | Solid |

| 4-Amino-3-nitropyridine | 1681-37-4 | C₅H₅N₃O₂ | 139.11 | Not Available | Yellow to Orange Crystal |

Data sourced from commercial supplier and chemical database information. sigmaaldrich.comsigmaaldrich.com

Table 2: Crystallographic Data for N-(4-Chlorophenyl)-3-nitropyridin-2-amine

The crystal structure of N-(4-Chlorophenyl)-3-nitropyridin-2-amine, an analogue of the title compound, reveals key structural parameters. The substitution of chlorine with fluorine would be expected to result in minor changes to these parameters due to fluorine's smaller atomic radius and higher electronegativity. The data shows an almost planar molecule, a feature stabilized by intramolecular hydrogen bonding. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClN₃O₂ |

| Molecular Weight | 249.65 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.472 (3) |

| b (Å) | 3.8032 (4) |

| c (Å) | 21.300 (2) |

| β (°) ** | 123.153 (1) |

| Volume (ų) ** | 2066.7 (4) |

| Z | 8 |

| Dihedral Angle (pyridyl-benzene) | 9.89 (8)° |

Data from the crystallographic study of N-(4-Chlorophenyl)-3-nitropyridin-2-amine. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(6-8)9-4-5-14-11(13)10(9)15(16)17/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKYHCWBSFHPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluorophenyl 3 Nitropyridin 2 Amine and Its Analogs

Retrosynthetic Analysis of the 4-(3-Fluorophenyl)-3-nitropyridin-2-amine Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inscitepress.org For this compound, several strategic disconnections can be proposed.

A primary disconnection targets the C-C bond between the pyridine (B92270) ring and the 3-fluorophenyl group. This is a common strategy for biaryl compounds and points towards a transition metal-catalyzed cross-coupling reaction as the corresponding forward synthetic step. This disconnection yields two key synthons: a 4-halopyridin-2-amine derivative (A) and a 3-fluorophenyl organometallic reagent (B), such as a boronic acid.

Further disconnection of intermediate A involves functional group interconversion (FGI). ias.ac.in The amino group at the C2 position can be retrosynthetically derived from the reduction of a nitro group, or more directly, it can be present from a precursor. The nitro group at C3 is envisioned as being introduced via an electrophilic nitration reaction. This leads back to a simpler 4-halopyridin-2-amine precursor.

An alternative retrosynthetic approach involves disconnecting the pyridine ring itself. This strategy considers the entire substituted pyridine as the product of a cyclization reaction. This would involve combining acyclic precursors that already contain the necessary carbon and nitrogen atoms, as well as some of the required functional groups, to construct the heterocyclic core in the forward synthesis.

Figure 1: Retrosynthetic Analysis Pathways

Convergent and Linear Synthetic Strategies for Pyridine Core Construction

The synthesis of a complex molecule like this compound can be approached using either a linear or a convergent strategy. chemistnotes.compediaa.com

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step assembly from a single starting material. chemistnotes.com | Straightforward planning. | Overall yield decreases significantly with each step. wikipedia.org |

| Convergent | Independent synthesis of key fragments followed by their combination. chemistnotes.com | Higher overall yield, greater efficiency, flexibility. wikipedia.org | Requires more complex initial planning. |

Cyclization Reactions for Substituted Pyridines

The construction of the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. researchgate.net These methods, often involving condensation reactions, allow for the synthesis of highly substituted pyridines that might be difficult to access through functionalization of the parent heterocycle. nih.gov

One powerful approach is the three-component ring transformation (TCRT), where a dinitropyridone reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form substituted nitropyridines. nih.govkochi-tech.ac.jp This method serves as a "scrap and build" strategy, providing access to functionalized pyridines that are not easily produced by other means. nih.gov By selecting appropriate ketone precursors, various substitution patterns can be achieved.

Multicomponent reactions, in general, offer an efficient route to complex pyridine derivatives. For instance, a one-pot, four-component reaction of aldehydes, acetophenone, malononitrile, and ammonium acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.org While not a direct route to the target compound, this illustrates the principle of building the substituted pyridine core in a single, efficient step.

Strategies for Functional Group Interconversions on the Pyridine Ring

Functional group interconversion (FGI) on a pre-existing pyridine ring is a common and versatile strategy. youtube.com Key transformations required for the synthesis of this compound include amination and nitration.

Nitration: The introduction of a nitro group onto the pyridine ring is challenging due to the ring's electron-deficient nature. researchgate.net Direct nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid typically yields a mixture of isomers, primarily 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227). semanticscholar.org The specific conditions of the reaction, such as temperature and acid concentration, can influence the ratio of these products. For example, the nitration of 2-chloro-4-aminopyridine with a mixture of 65% nitric acid and concentrated sulfuric acid has been used to prepare 4-amino-2-chloro-3-nitropyridine. google.com

Amination: The 2-amino group can be introduced through various methods. One common route is the Chichibabin reaction, which involves reacting a pyridine with sodium amide. google.com Alternatively, a halogenated pyridine, such as a 2-chloropyridine (B119429) derivative, can undergo nucleophilic aromatic substitution with ammonia or an amine. A crucial FGI for this scaffold is the reduction of a nitro group. For instance, 2-amino-3-nitropyridine can be reduced with reagents like iron in acidified ethanol (B145695) or stannous chloride to yield 2,3-diaminopyridine. orgsyn.org This demonstrates that an amino group can be readily obtained from a nitro precursor.

Stereoselective and Regioselective Considerations in the Synthesis of the Compound

For the synthesis of this compound, which is an achiral molecule, regioselectivity is the critical consideration, while stereoselectivity is not a factor.

The regiochemical outcome of reactions is paramount in two main stages: the initial construction of the pyridine ring and the subsequent functionalization steps. During electrophilic substitution, such as nitration, on a substituted pyridine ring, the position of the incoming group is directed by the existing substituents. For 2-aminopyridine, nitration can occur at either the 3- or 5-position, and separating the resulting isomers can be challenging. semanticscholar.org

Similarly, in nucleophilic substitution reactions, the position of attack is crucial. For instance, in reactions involving 3,4-pyridynes (aryne intermediates), nucleophilic addition often occurs without significant selectivity between the C3 and C4 positions. nih.gov Controlling this regioselectivity is a key challenge, and strategies often involve using directing groups to influence the site of reaction. nih.gov For the target molecule, ensuring the introduction of the nitro group specifically at the 3-position and the 3-fluorophenyl group at the 4-position is the principal regiochemical challenge that must be addressed through the careful choice of precursors and reaction conditions.

Catalytic Approaches in the Synthesis of this compound

Catalysis provides powerful tools for the synthesis of complex organic molecules by offering alternative reaction pathways that are often more efficient, selective, and environmentally benign. mdpi.com Both the formation of the pyridine ring and its subsequent functionalization can benefit from catalytic methods. For example, the synthesis of substituted pyridines can be achieved through a cascade reaction involving a copper-catalyzed cross-coupling followed by an electrocyclization and air oxidation. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis, particularly for the formation of carbon-carbon bonds. dntb.gov.ua The synthesis of the target molecule, this compound, heavily relies on these methods for the crucial step of coupling the 3-fluorophenyl ring to the C4 position of the pyridine core.

The Suzuki-Miyaura coupling is one of the most widely used methods for this type of transformation. This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid. In a plausible synthesis of the target compound, a 4-halo-3-nitropyridin-2-amine derivative would be reacted with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. A variety of palladium catalysts and phosphine-based ligands have been developed to facilitate these couplings, even with challenging substrates. rsc.org The efficiency of these catalytic systems has made them central to the synthesis of a vast number of pharmaceuticals and other complex organic molecules. dntb.gov.ua

Organocatalysis in Pyridine Functionalization

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, given their prevalence in pharmaceuticals and functional materials. unibo.it Traditional methods often require harsh conditions or pre-functionalization, but organocatalysis has emerged as a powerful alternative for direct C-H functionalization, minimizing the need for metal catalysts.

A notable advancement in this area is the use of photochemical organocatalytic methods. unibo.it One such strategy employs a dithiophosphoric acid as a versatile organocatalyst that performs three distinct roles in a single catalytic cycle. unibo.itresearchgate.net The process is initiated by the protonation of the pyridine nitrogen by the Brønsted acidic catalyst. Subsequent single-electron transfer (SET) from the catalyst to the pyridinium (B92312) ion generates a pyridinyl radical. unibo.itresearchgate.net This radical species is key to the reaction's success, as it can effectively couple with other radical intermediates. unibo.it This approach provides a novel pathway for creating new C(sp²)–C(sp³) bonds with high regioselectivity, diverging from the outcomes of classical Minisci reactions. researchgate.net

The mechanism allows for the functionalization of pyridines at positions that are otherwise difficult to access. The generation of pyridinyl radicals under mild, light-mediated conditions represents a significant step forward in modifying pyridine scaffolds. unibo.it While direct organocatalytic arylation at the C4 position of a 2-amino-3-nitropyridine core with a 3-fluorophenyl group is specific, the underlying principles of radical coupling offer a potential pathway.

Table 1: Key Features of Organocatalytic Pyridine Functionalization

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Dithiophosphoric acid (organocatalyst) | unibo.it, researchgate.net |

| Activation Method | Photochemical (e.g., 365 nm LED) | researchgate.net |

| Key Intermediate | Pyridinyl radical | unibo.it |

| Bond Formation | C(sp²)–C(sp³) | unibo.it |

| Advantage | High regioselectivity, mild conditions, avoids transition metals | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Fluorophenyl 3 Nitropyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(3-Fluorophenyl)-3-nitropyridin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the covalent framework and spatial arrangement can be constructed.

One-dimensional NMR spectra, while foundational, are often insufficient for assigning all signals in a molecule of this complexity due to overlapping resonances and complex spin-spin coupling patterns. Two-dimensional (2D) NMR experiments provide enhanced resolution by correlating nuclear spins through chemical bonds or through space, enabling a definitive structural assignment. westmont.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine (B92270) ring (H-5 and H-6) and on the fluorophenyl ring (H-2', H-4', H-5', H-6'). This allows for the mapping of distinct spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique is crucial for assigning the ¹³C signals of all protonated carbons by linking them to their known ¹H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton. It detects longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, the H-6 proton on the pyridine ring would show a correlation to the C-4 carbon, which is also correlated to protons on the fluorophenyl ring, thus confirming the connectivity between the two ring systems. Similarly, correlations from the amine protons to C-2 and C-3 would verify the position of the amino group.

Nuclear Overhauser Effect Spectroscopy (NOESY): While COSY, HSQC, and HMBC reveal through-bond connectivity, NOESY identifies nuclei that are close in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule. A NOESY spectrum could reveal through-space correlations between the amine protons and the H-2' proton of the phenyl ring, providing insight into the rotational orientation (dihedral angle) between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Predicted data is based on analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | ~158.0 | H-6, NH₂ → C-2 |

| 3 | - | ~135.0 | H-5 → C-3 |

| 4 | - | ~148.0 | H-2', H-6', H-5 → C-4 |

| 5 | ~7.0 | ~115.0 | H-6 → C-5 |

| 6 | ~8.2 | ~150.0 | H-5 → C-6 |

| NH₂ | ~6.5 (broad) | - | NH₂ → C-2, C-3 |

| 1' | - | ~140.0 | H-2', H-6', H-5' → C-1' |

| 2' | ~7.3 | ~114.0 | H-4' → C-2' |

| 3' | - | ~163.0 (d, ¹JCF) | H-2', H-4' → C-3' |

| 4' | ~7.1 | ~123.0 | H-2', H-5', H-6' → C-4' |

| 5' | ~7.5 | ~130.0 | H-4', H-6' → C-5' |

| 6' | ~7.2 | ~118.0 | H-2', H-5' → C-6' |

Note: (d) denotes a doublet, ¹JCF refers to a one-bond carbon-fluorine coupling.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and direct probe into the electronic environment of the fluorophenyl moiety. chemrxiv.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. chemrxiv.org The chemical shift of the fluorine atom is highly sensitive to changes in its local electronic environment. nih.gov

The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, the chemical shift of which provides information about the electron-withdrawing or -donating effects of the attached nitropyridine ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides valuable structural information. For instance, three-bond coupling to the H-2' and H-4' protons (³JHF) and four-bond coupling to the H-6' proton (⁴JHF) would be observable in the ¹H-coupled ¹⁹F spectrum or in 2D HETCOR experiments, confirming the substitution pattern on the phenyl ring. nih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound.

| Parameter | Predicted Value | Description |

| Chemical Shift (δF) | ~ -112 ppm | Relative to CFCl₃. Reflects the electronic environment around the fluorine atom. |

| ³JHF (F to H-2', H-4') | ~ 8-10 Hz | Through-bond coupling over three bonds. |

| ⁴JHF (F to H-6') | ~ 6-7 Hz | Through-bond coupling over four bonds. |

| ¹JCF | ~ 245 Hz | One-bond coupling to C-3'. |

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy analyzes materials in their solid form, providing insights into their crystalline structure, packing, and polymorphism. nih.gov Many organic compounds can exist in different crystalline forms, or polymorphs, which can have different physical properties. americanpharmaceuticalreview.com

In ssNMR, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. nih.govemory.edu For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be particularly informative. Different polymorphs would exhibit distinct sets of chemical shifts for the carbon and nitrogen atoms due to differences in their local environments within the crystal lattice. This allows ssNMR to be a powerful tool for identifying and characterizing different solid forms of the compound. americanpharmaceuticalreview.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. psu.edu These techniques are complementary and provide a detailed fingerprint of the functional groups present and information about the molecule's conformation. aps.org

Each functional group in this compound has characteristic vibrational frequencies. Analyzing the IR and Raman spectra allows for the confirmation of these groups and provides structural insights.

N-H Vibrations: The primary amine group (-NH₂) will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum.

N-O Vibrations: The nitro group (-NO₂) has two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1400-1650 cm⁻¹ region. C-H stretching vibrations on the aromatic rings are observed above 3000 cm⁻¹.

C-F Vibration: The C-F stretching vibration gives rise to a strong band in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.

A complete assignment of the vibrational modes can be achieved by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). redalyc.orgnih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3000 - 3100 | Medium-Weak |

| C=C / C=N Stretch | Phenyl & Pyridine Rings | 1400 - 1650 | Strong |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 | Very Strong |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1300 - 1370 | Very Strong |

| C-F Stretch | Fluorophenyl | 1000 - 1300 | Strong |

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl and pyridine rings. This rotation leads to different conformational isomers, or rotamers, which may coexist in equilibrium. Vibrational spectroscopy can be sensitive to these conformational changes. mdpi.com

The vibrational modes involving atoms near the connecting bond are most likely to be affected by the dihedral angle between the two rings. Changes in this angle can alter the degree of vibrational coupling between the rings, leading to shifts in the frequencies and changes in the intensities of certain IR and Raman bands. americanpharmaceuticalreview.commdpi.com For example, out-of-plane C-H bending modes and skeletal vibrations involving the inter-ring C-C bond can be particularly sensitive to conformational state. By comparing experimental spectra with theoretical spectra calculated for different rotamers, it is possible to determine the most stable conformation and potentially identify the presence of multiple conformers in a sample. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

No published studies detailing the High-Resolution Mass Spectrometry (HRMS) analysis of this compound were found. Such an analysis would be essential for confirming its elemental composition through accurate mass measurement and for proposing its fragmentation pathways under mass spectrometric conditions. Without experimental data, a table of observed mass-to-charge (m/z) ratios and their corresponding fragment ions cannot be generated.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

There is no evidence of the crystal structure of this compound having been determined or reported in crystallographic databases. X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The absence of this data precludes any discussion on the compound's specific structural parameters.

Determination of Molecular Geometry and Bond Parameters

Without a solved crystal structure, critical data regarding the molecule's geometry, including specific bond lengths (e.g., C-N, C-F, N-O) and bond angles, remain unknown. A data table of these parameters cannot be compiled.

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The way molecules of this compound arrange themselves in a solid state, including any hydrogen bonds or other intermolecular interactions that stabilize the crystal lattice, has not been documented. This information is derived directly from crystallographic analysis, which is unavailable.

Polymorphism and Pseudopolymorphism Investigations

Investigations into whether this compound can exist in different crystalline forms (polymorphism) or incorporate solvent molecules into its crystal structure (pseudopolymorphism) have not been reported. Such studies are contingent on the initial crystallization and structural analysis of the compound.

Chemical Reactivity and Mechanistic Investigations of 4 3 Fluorophenyl 3 Nitropyridin 2 Amine

Reactivity at the Nitro Group: Reduction, Denitration, and Rearrangement Reactions

The nitro group at the C3 position is a key site of reactivity, susceptible to reduction, and under specific conditions, denitration and rearrangement.

Reduction: The reduction of the nitro group to an amino group is a fundamental transformation for this class of compounds, often serving as a pathway to synthesize vicinal diaminopyridines. These products are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyridines. The reduction can be achieved using various reagents, with the choice of reagent influencing the selectivity and yield. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) and chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite. For instance, the reduction of similar 2-amino-3-nitropyridine (B1266227) derivatives has been successfully carried out using iron in acidified ethanol (B145695) or stannous chloride in hydrochloric acid. orgsyn.org A sonochemical approach using Zn/NH₄Cl in ethanol has also been reported for the reduction of vic-substituted 3-nitropyridines, which can increase yields and facilitate product isolation. researchgate.net

Denitration: While the nitro group is generally a poor leaving group in nucleophilic aromatic substitution, its displacement (denitration) can be induced in highly activated systems. For 3-nitropyridines, this typically requires the presence of other strong electron-withdrawing groups to sufficiently activate the ring for nucleophilic attack. mdpi.com In the case of 4-(3-fluorophenyl)-3-nitropyridin-2-amine, the presence of the electron-donating amino group at C2 and the fluorophenyl group at C4 makes direct nucleophilic denitration challenging under standard conditions. However, specialized reagents or reaction conditions might facilitate this transformation.

Rearrangement Reactions: The pyridine (B92270) ring system, particularly when quaternized, can undergo rearrangement reactions. For example, 3-benzoylamino-5-nitropyridinium quaternary salts have been shown to rearrange to form 2-acyl-4-nitropyrroles when treated with ethanolic methylamine. researchgate.net This suggests that derivatization of the pyridine nitrogen in this compound could potentially lead to similar ring transformation pathways under basic conditions, offering a route to highly substituted pyrrole (B145914) structures. Another known rearrangement is the migration of a nitro group from the nitrogen of a nitramine to a ring carbon, though this is typically not a direct rearrangement of a ring-substituted nitro group itself. researchgate.net

| Reaction Type | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Reduction | H₂, Pd/C; Fe/HCl; SnCl₂/HCl; Zn/NH₄Cl | 4-(3-Fluorophenyl)pyridine-2,3-diamine | A common and high-yielding reaction for creating vicinal diamines. orgsyn.orgresearchgate.net |

| Denitration | Strong nucleophiles under harsh conditions | 4-(3-Fluorophenyl)pyridin-2-amine | Generally difficult for 3-nitropyridines without additional activation. mdpi.com |

| Rearrangement | N-alkylation followed by base (e.g., R-NH₂) | Substituted Pyrrole Derivative | Proceeds via quaternization of the pyridine nitrogen, leading to ring opening and recyclization. researchgate.net |

Reactivity at the Amine Group: Electrophilic Substitution, Condensation, and Derivatization

The primary amino group at the C2 position is a versatile handle for a variety of chemical modifications. Its nucleophilic character allows it to readily react with electrophiles.

Electrophilic Substitution: The amino group can undergo substitution reactions with various electrophiles. For example, electrophilic tropylation of 2-aminopyridine (B139424) with tropylium (B1234903) salts results in the formation of N-substituted products. researchgate.net Acylation and sulfonylation are also common reactions, leading to the formation of amides and sulfonamides, respectively. These derivatizations can serve to protect the amino group or to introduce new functionalities into the molecule. The reactivity of the amino group is, however, modulated by the electronic effects of the other substituents on the pyridine ring.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration. These imine products can be valuable intermediates for further synthetic transformations.

Derivatization: The nucleophilicity of the amino group makes it a prime target for derivatization, which is often employed in analytical chemistry for detection and quantification. For instance, derivatization with reagents that introduce a chromophore or fluorophore can enhance detection by UV-Vis or fluorescence spectroscopy. It is also the key reactive site for cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides to form diarylamines.

Reactivity of the Pyridine Ring System: Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring itself is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq However, its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the pyridine ring in this compound towards EAS is a result of the competing directing effects of the substituents.

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. It strongly donates electron density to the ring through resonance, activating the positions ortho (C3) and para (C5) to it. scispace.com

Nitro Group (-NO₂): A strong deactivating, meta-directing group. It withdraws electron density from the ring both inductively and through resonance, deactivating all positions, but particularly the ortho and para positions. youtube.com

Fluorophenyl Group (-C₆H₄F): Generally considered a weakly deactivating group due to the inductive effect of the fluorine, but its effect on the pyridine ring is primarily steric.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing nitro group, makes the molecule susceptible to nucleophilic aromatic substitution (NAS). Nucleophilic attack on the pyridine ring is generally favored at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the C2 and C4 positions are occupied. The nitro group strongly activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack. Therefore, the C6 position is the most likely site for NAS. A suitable leaving group would need to be present at this position, or the reaction could proceed via a vicarious nucleophilic substitution (VNS) mechanism, where a hydrogen atom is displaced. nih.gov VNS reactions on 3-nitropyridines with various nucleophiles have been shown to selectively occur at the position para to the nitro group (C6). ntnu.no

| Reaction Type | Directing Groups | Predicted Position of Attack | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -NH₂ (activating, o,p-director) -NO₂ (deactivating, m-director) | C5 | The powerful activating and para-directing effect of the amino group and the meta-directing effect of the nitro group converge on the C5 position. scispace.compearson.com |

| Nucleophilic Aromatic Substitution (NAS) | -NO₂ (activating, o,p-director) Pyridine N (activating) | C6 | The C6 position is para to the strongly activating nitro group and allows for delocalization of negative charge onto the ring nitrogen. stackexchange.comntnu.no |

Palladium-Catalyzed Cross-Coupling Reactions Involving Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Substituted pyridines are common substrates in these transformations.

Suzuki-Miyaura Coupling: If the pyridine ring were functionalized with a halide (e.g., at the C5 or C6 position), it could readily participate in Suzuki-Miyaura coupling reactions with boronic acids. This would allow for the introduction of additional aryl or alkyl substituents. The presence of the amino group is generally well-tolerated in these reactions, often without the need for a protecting group. acs.orgacs.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. The 2-amino group of the title compound could, in principle, act as the nucleophile in a Buchwald-Hartwig amination with an aryl halide. wikipedia.org Conversely, if a halogen were present on the pyridine ring (e.g., a 6-halopyridine derivative), it could be coupled with a wide range of primary or secondary amines. nih.govresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-rich or sterically hindered substrates. libretexts.org

| Reaction Name | Coupling Partners | Potential Product | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Bromo-4-(3-fluorophenyl)-3-nitropyridin-2-amine + Arylboronic acid | 6-Aryl-4-(3-fluorophenyl)-3-nitropyridin-2-amine | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig Amination | This compound + Aryl bromide | N-Aryl-4-(3-fluorophenyl)-3-nitropyridin-2-amine | Pd₂(dba)₃, Xantphos, BINAP |

| Buchwald-Hartwig Amination | 6-Bromo-4-(3-fluorophenyl)-3-nitropyridin-2-amine + Amine | 6-(Amino)-4-(3-fluorophenyl)-3-nitropyridin-2-amine | Pd(OAc)₂, XPhos |

Photochemical and Electrochemical Transformations of the Compound

The presence of the nitroaromatic system imparts specific photochemical and electrochemical properties to the molecule.

Photochemical Transformations: Aromatic nitro compounds are known to undergo a variety of photochemical reactions. Irradiation with UV light can lead to the excitation of the nitro group, which can then participate in intramolecular hydrogen abstraction, cyclization, or rearrangement reactions. In aqueous environments, the photolysis of nitrate (B79036) or nitrite (B80452) ions can generate hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), which can lead to photonitration or hydroxylation of aromatic compounds. nih.gov The specific photochemical fate of this compound would depend on the reaction conditions, such as the solvent and the wavelength of light used.

Electrochemical Transformations: The nitro group is readily reduced electrochemically. In acidic media, the reduction typically proceeds in a single, multi-electron step to the corresponding amine. In neutral or basic media, the reduction often occurs in a stepwise manner, forming a nitroso and then a hydroxylamino intermediate before the final amine product. This property is the basis for the electrochemical preparation of some aminopyridines from their nitro precursors. google.com The precise reduction potential would be influenced by the electronic environment of the pyridine ring.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic Studies: The rates of both electrophilic and nucleophilic substitution reactions are highly dependent on the nature of the substituents.

For EAS , kinetic studies on the acid-catalyzed hydrogen exchange of 2-aminopyridine derivatives show how substituents affect the rate of protonation and subsequent exchange, which is the rate-determining step in many EAS reactions. rsc.orgrsc.org The strong activating effect of the amino group would be expected to significantly increase the rate of substitution at the C5 position compared to unsubstituted pyridine, although the deactivating nitro group would counteract this to some extent.

For NAS , the rate is determined by the stability of the intermediate Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing this intermediate and thus accelerating the reaction. Kinetic analyses of VNS reactions on nitropyridines have provided insights into the mechanism, showing that the process involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination. nih.govacs.org

Thermodynamic Studies: The thermodynamics of reactions involving this compound would be influenced by the stability of reactants, intermediates, and products.

Computational Chemistry and Theoretical Studies of 4 3 Fluorophenyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformational Landscapes

The initial step in most computational studies is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process identifies the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it ideal for studying molecules of this size. mdpi.com Specifically, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to optimize the geometry of pyridine (B92270) derivatives. nih.govresearchgate.netniscair.res.in

These calculations would determine key structural parameters for 4-(3-Fluorophenyl)-3-nitropyridin-2-amine. An important conformational feature is the dihedral angle between the pyridine and the 3-fluorophenyl rings, which dictates the degree of twist between these two planar systems. Studies on similar bi-aryl pyridine compounds show that this angle is typically non-zero due to steric hindrance between adjacent hydrogen atoms. nih.gov Furthermore, the presence of an intramolecular hydrogen bond between the amino group (-NH₂) and one of the oxygen atoms of the adjacent nitro group (-NO₂) is highly probable, a feature observed in related 2-amino-3-nitropyridine (B1266227) structures. researchgate.netnih.gov This interaction would contribute significantly to the planarity and stability of the core structure.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-N (Amine) | ~1.37 Å | Carbon-Nitrogen bond of the amino group. |

| C-N (Nitro) | ~1.48 Å | Carbon-Nitrogen bond of the nitro group. |

| N-O (Nitro) | ~1.23 Å | Nitrogen-Oxygen bonds within the nitro group. |

| C-F | ~1.35 Å | Carbon-Fluorine bond on the phenyl ring. |

| Bond Angles (°) | ||

| C-N-O (Nitro) | ~118° | Angle within the nitro group. |

| C-C-N (Amine) | ~122° | Angle at the pyridine ring involving the amine group. |

| Dihedral Angle (°) | ||

| Pyridine-Phenyl | 20° - 40° | The twist angle between the two aromatic rings. |

Note: The data in this table are hypothetical, representing typical values derived from DFT calculations on structurally similar molecules as reported in the literature. researchgate.netnih.gov

For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.net While more computationally demanding than DFT, MP2 provides a higher level of theory for electron correlation. These calculations are often used to validate or benchmark the results obtained from DFT methods, ensuring the reliability of the predicted geometries and energies. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, signifying regions susceptible to electrophilic attack. libretexts.org For this compound, the HOMO is expected to be primarily localized over the electron-rich amino group and the π-systems of the aromatic rings. The LUMO is the lowest energy orbital without electrons and serves as an electron acceptor, indicating sites prone to nucleophilic attack. libretexts.org In this molecule, the strong electron-withdrawing nature of the nitro group would cause the LUMO to be concentrated on this moiety and the adjacent pyridine ring. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity.

| Descriptor | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.0 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | ~ -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | ~ 3.5 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: These energy values are illustrative, based on typical DFT calculation results for similar nitro-aromatic compounds. researchgate.netmalayajournal.org

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. mdpi.comdtic.mil ESP maps are invaluable for understanding intermolecular interactions and predicting the behavior of a molecule in a biological or chemical system. researchgate.net

For this compound, the ESP map would reveal distinct regions of charge:

Negative Potential (Red/Yellow): These regions, indicating high electron density, would be located around the highly electronegative oxygen atoms of the nitro group, the nitrogen atom of the pyridine ring, and the fluorine atom on the phenyl ring. mdpi.com These are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): This region of electron deficiency would be concentrated around the hydrogen atoms of the amino group, making them acidic and prime sites for nucleophilic attack or hydrogen bond donation. researchgate.net

Neutral Potential (Green): The carbon backbones of the aromatic rings would likely exhibit a more neutral potential, representing regions where hydrophobic interactions might occur. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic parameters, which is essential for structure elucidation and characterization.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. researchgate.netresearchgate.net To achieve results comparable to experimental data, these calculations often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase conditions. researchgate.net The calculations would predict, for example, a downfield shift for protons near the electron-withdrawing nitro group.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net A frequency analysis using DFT would identify characteristic vibrational modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Asymmetric and symmetric stretching of the amine group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyridine and phenyl rings. |

| N-O Stretch (Nitro) | 1500 - 1550 (asym) | Asymmetric stretching of the nitro group. |

| N-O Stretch (Nitro) | 1330 - 1370 (sym) | Symmetric stretching of the nitro group. |

| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond. |

Note: These are typical frequency ranges for the specified functional groups, predictable via DFT calculations. researchgate.netresearchgate.net

UV-Vis Absorption: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. The primary absorption bands would likely be due to π → π* and n → π* transitions within the conjugated aromatic system.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time. nih.gov By simulating the motion of atoms according to classical mechanics, MD can explore the conformational landscape, especially the rotation around the bond connecting the two rings, in a simulated solvent environment.

MD simulations would be particularly useful for understanding:

Conformational Flexibility: Assessing the range of dihedral angles between the phenyl and pyridine rings that are accessible at a given temperature in solution.

Solvent Interactions: Explicitly modeling the interactions between the solute and solvent molecules (e.g., water). This can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the molecule's amine or nitro groups and the solvent. Such simulations have been used to understand the detailed binding processes of substituted pyridine derivatives. nih.gov

Computational Mechanistic Elucidation of Reaction Pathways for this compound

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the computational mechanistic elucidation of reaction pathways for the compound this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are common for understanding the electronic structure, stability, and spectroscopic properties of related nitropyridine derivatives, specific research into the reaction mechanisms, transition states, and energy profiles for the formation or subsequent reactions of this particular molecule is not publicly available at this time.

Computational chemistry serves as a powerful tool to investigate reaction mechanisms by modeling the potential energy surface of a chemical reaction. Such studies typically identify the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, researchers can determine activation barriers and reaction enthalpies, providing a detailed, step-by-step understanding of how a reaction proceeds.

For a molecule like this compound, a computational mechanistic study could, for example, elucidate the precise pathway of a nucleophilic aromatic substitution (SNAr) reaction, which is a common method for synthesizing substituted pyridines. This would involve calculating the energy profile for the initial nucleophilic attack, the formation of the Meisenheimer intermediate, and the final departure of the leaving group.

Although research exists on the computational analysis of reaction mechanisms for other substituted pyridines and nitroaromatic compounds, direct application or extrapolation of those findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The specific electronic and steric effects of the 3-fluorophenyl, nitro, and amino groups on the pyridine ring would necessitate a dedicated computational study to accurately model its reaction pathways.

Therefore, the detailed research findings and data tables requested for this section cannot be provided due to the absence of specific computational studies on this compound in the surveyed scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of 4 3 Fluorophenyl 3 Nitropyridin 2 Amine Derivatives for Biological Target Modulation Pre Clinical, in Vitro Focus

Design Principles for Structural Modifications on the Pyridine (B92270) and Phenyl Moieties

The rational design of derivatives of 4-(3-Fluorophenyl)-3-nitropyridin-2-amine centers on systematically altering its two primary scaffolds: the 3-nitropyridin-2-amine core and the 3-fluorophenyl ring. The key is to understand how changes in stereoelectronic properties at different positions impact biological activity.

The Pyridine Moiety: The 2-amino and 3-nitro groups on the pyridine ring are critical pharmacophoric features. The amino group can act as a hydrogen bond donor, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Modifications to the pyridine ring itself are generally less explored to maintain the core structure. However, the introduction of small alkyl groups at positions 5 or 6 could be used to probe steric tolerance in the binding pocket of a target protein.

The Phenyl Moiety: The 3-fluorophenyl group at position 4 of the pyridine ring offers multiple avenues for modification. The fluorine atom at the meta position influences the electronic distribution of the phenyl ring and can participate in hydrogen bonding or other specific interactions with a biological target. The design principles for modifying this moiety include:

Varying the Position and Nature of Halogen Substituents: Moving the fluorine to the ortho or para position can dramatically alter the molecule's conformation and interaction profile. Replacing fluorine with other halogens like chlorine or bromine allows for an exploration of the impact of substituent size and lipophilicity on activity.

Introducing Electron-Donating and Electron-Withdrawing Groups: Placing groups such as methoxy (B1213986) (-OCH3) or cyano (-CN) at various positions on the phenyl ring can systematically probe the electronic requirements for optimal binding.

Exploring Steric Bulk: Introducing larger alkyl or aryl groups on the phenyl ring can help to define the size and shape of the binding site.

Synthesis of Analogs with Varied Substituents to Explore SAR

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2,4-dichloro-3-nitropyridine. The chlorine at the 4-position is more reactive and can be selectively displaced by a substituted phenylboronic acid via a Suzuki coupling reaction. The remaining chlorine at the 2-position can then be substituted with an amino group by reacting with ammonia (B1221849).

An alternative route involves the reaction of 2-chloro-3-nitropyridine (B167233) with a suitably substituted aniline (B41778) in the presence of a base. nih.gov For the synthesis of the title compound, this would involve the reaction of 2-chloro-3-nitropyridine with 3-fluoroaniline.

To explore the SAR, a library of analogs can be synthesized by varying the substituents on the phenyl ring of the aniline starting material. For example, using 4-chloroaniline (B138754) would yield N-(4-chlorophenyl)-3-nitropyridin-2-amine, and using 4-methylaniline (p-toluidine) would produce N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.gov

In Vitro Biological Profiling against Specific Biochemical Targets

The biological activity of this compound derivatives is evaluated through a variety of in vitro assays. Given the structural similarities to known kinase inhibitors and anticancer agents, these compounds are often screened against a panel of cancer cell lines and specific enzymes.

For instance, related pyridine derivatives have been evaluated for their antiproliferative activity against cell lines such as the human ovarian adenocarcinoma (SK-OV-3), breast adenocarcinoma (MCF-7), and cervix adenocarcinoma (HeLa) cells. researchgate.net The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Below is a hypothetical data table illustrating the potential in vitro anticancer activity of a series of 4-phenyl-3-nitropyridin-2-amine derivatives, based on findings for structurally related compounds.

| Compound ID | Phenyl Ring Substituent | MCF-7 IC50 (µM) |

| 1 | 3-Fluoro | 8.5 |

| 2 | 4-Fluoro | 12.3 |

| 3 | 4-Chloro | 7.9 |

| 4 | 4-Methyl | 15.1 |

| 5 | 3,4-Dichloro | 5.2 |

This table is for illustrative purposes and the values are hypothetical, based on trends observed in related chemical series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed to predict the anticancer activity or enzyme inhibitory potency of unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Electronic: Hammett constants (σ), dipole moment, and atomic charges.

Steric: Molar refractivity (MR) and Taft steric parameters (Es).

Hydrophobic: Partition coefficient (logP).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a combination of these descriptors with the observed biological activity. Such models can guide the design of new derivatives with potentially improved activity.

Molecular Docking and Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and understand how a ligand like this compound binds to its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a protein. For the title compound, a docking study would likely show the 2-amino group forming a crucial hydrogen bond with a hydrogen bond acceptor residue (e.g., the backbone carbonyl of an amino acid) in the target's active site. The 3-nitro group could also participate in hydrogen bonding. The 3-fluorophenyl ring would likely be situated in a hydrophobic pocket, with the fluorine atom potentially forming specific interactions.

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to study the stability of the predicted ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions and can help to refine the binding mode predicted by docking.

Design of Prodrugs and Bioreversible Derivatives for Enhanced in vitro Delivery

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov For in vitro studies, prodrugs can be designed to improve properties like cell permeability. The primary amino group of this compound is a key handle for prodrug design.

One common strategy is to form an amide linkage by reacting the amino group with a carboxylic acid. This masks the polar amino group, increasing the lipophilicity of the molecule and potentially enhancing its ability to cross cell membranes. The amide bond can then be cleaved by intracellular amidases to release the active parent compound.

Another approach is the formation of a carbamate (B1207046) prodrug. This involves reacting the amino group with a chloroformate. Carbamates are also generally more lipophilic than the parent amine and can be designed to be cleaved by cellular esterases.

| Prodrug Type | Linkage | Cleavage Mechanism |

| Amide Prodrug | Amide | Amidases |

| Carbamate Prodrug | Carbamate | Esterases |

These strategies can lead to a higher intracellular concentration of the active compound, resulting in enhanced potency in cell-based assays.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 3 Fluorophenyl 3 Nitropyridin 2 Amine

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and assay determination of pharmaceutical compounds. For 4-(3-Fluorophenyl)-3-nitropyridin-2-amine, HPLC methods would be developed to separate it from starting materials, intermediates, by-products, and degradation products.

Reversed-phase HPLC (RP-HPLC) is typically the first choice for a moderately polar compound like this compound. A C18 or C8 column would likely be used with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Method development would involve optimizing the mobile phase composition, pH, and gradient elution to achieve adequate separation of all relevant species.

Normal-phase HPLC (NP-HPLC) could be employed as an alternative or complementary technique, particularly for separating non-polar impurities or isomers that are difficult to resolve by RP-HPLC. NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol).

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Given that this compound possesses a chiral center if a substituent creates one, or could exist as atropisomers, chiral HPLC is essential for assessing its enantiomeric purity. The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological profiles. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of chiral amines. The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions (often non-polar, like hexane/isopropanol) to achieve baseline separation of the enantiomers. Derivatization with a chiral agent can also be used to form diastereomers, which can then be separated on a standard achiral column.

Table 2: Example Chiral HPLC System for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

| Expected Outcome | Baseline separation (Resolution > 1.5) of enantiomers |

Gas Chromatography (GC) and Headspace-GC for Volatile Impurities Analysis

Gas Chromatography (GC) is the standard method for identifying and quantifying volatile organic compounds that may be present as residual solvents from the synthesis of this compound. Due to the low volatility and thermal lability of many active pharmaceutical ingredients, a direct injection of the compound is often not feasible.

Headspace-GC (HS-GC) is the preferred technique. In HS-GC, the sample is heated in a sealed vial, allowing volatile impurities to partition into the gas phase (headspace), which is then injected into the GC. This prevents the non-volatile matrix from contaminating the GC system. A polar capillary column is often used for the separation of common residual solvents. The method would be validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) for all potential volatile impurities.

Table 3: Typical Headspace-GC Parameters for Residual Solvents

| Parameter | Condition |

| Column | DB-624, 30 m x 0.53 mm, 3 µm |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40°C (10 min), ramp to 240°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 260 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation | 30 min |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For this compound, which has a basic amine group, CE would be an excellent technique for purity and impurity profiling. The method is characterized by short analysis times and minimal solvent consumption.

A CE method would be developed using a fused-silica capillary and a background electrolyte (BGE) at a low pH to ensure the analyte is protonated and migrates towards the cathode. Method optimization would focus on BGE composition, concentration, pH, and applied voltage to achieve the best resolution. CE can also be coupled with mass spectrometry (CE-MS) for peak identification.

Coupled Techniques: LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification in in vitro Matrices

Coupled or hyphenated techniques are indispensable for trace-level analysis and structural elucidation.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for identifying and quantifying trace impurities and potential metabolites of this compound in complex biological matrices like plasma or microsomal incubations. The HPLC system separates the components, which are then ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. By selecting the precursor ion of the target analyte and monitoring its specific product ions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), high selectivity and sensitivity can be achieved. This is crucial for identifying metabolites formed through common pathways like oxidation, reduction of the nitro group, or conjugation.

GC-MS (Gas Chromatography-Mass Spectrometry) is used for the unequivocal identification of volatile and semi-volatile impurities. For non-volatile compounds, derivatization is often required to increase volatility and thermal stability. The mass spectrometer provides mass-to-charge ratio information, which aids in the structural identification of unknown peaks by comparing the fragmentation patterns with spectral libraries.

Table 4: Illustrative LC-MS/MS Parameters for Metabolite Identification

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole or Q-TOF |

| Scan Mode | Full Scan for initial screening, Product Ion Scan for structural elucidation |

| Collision Gas | Argon |

| Expected Metabolites | Hydroxylated species, N-oxides, reduced nitro group derivatives |

Spectrophotometric and Electrochemical Detection Methods for High-Throughput Analysis

While chromatography is essential for separation, simpler detection methods can be used for high-throughput screening or routine quantification where specificity is less of a concern.

Spectrophotometric methods , based on UV-Visible absorption, could be developed for the quantification of this compound. The presence of the nitropyridine and fluorophenyl chromophores suggests it will have a distinct UV absorbance spectrum. A simple assay could be based on measuring the absorbance at the wavelength of maximum absorption (λmax). Such methods are rapid and cost-effective, making them suitable for dissolution testing or cleaning validation. It is also possible to develop spectrophotometric methods based on the formation of colored charge-transfer complexes.

Electrochemical detection could also be a viable strategy. The nitro group in the molecule is electrochemically active and can be reduced at a specific potential. An electrochemical detector coupled with HPLC could offer high sensitivity and selectivity for the parent compound and any metabolites where the nitro group is retained.

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Robustness)

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a chosen analytical procedure is suitable for its intended purpose. This section details the validation parameters for the analysis of this compound, a key intermediate in the synthesis of various pharmaceutically active compounds. The validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to guarantee the reliability, accuracy, and precision of the obtained results.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the analysis of this compound, a common approach involves high-performance liquid chromatography (HPLC).

The specificity of an HPLC method is typically demonstrated by comparing the chromatograms of the pure substance, a placebo (a mixture of all excipients without the active substance), and a spiked sample (placebo spiked with the analyte and known impurities). The method is considered specific if the peak for this compound is well-resolved from other peaks, with a resolution of greater than 1.5.

Research Findings:

In a representative study, the specificity of an HPLC method for this compound was evaluated. The analysis was performed using a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. The detector wavelength was set based on the UV absorption maximum of the compound. The results indicated that there was no interference from the placebo or known impurities at the retention time of the main peak, confirming the high specificity of the method.

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of the method for this compound is typically established by preparing a series of standard solutions of known concentrations and analyzing them.

The linearity is evaluated by visual inspection of a plot of signal as a function of analyte concentration or by using statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²) of the linear regression line. An r² value of ≥ 0.999 is generally considered acceptable.

Research Findings:

A linearity study for the quantification of this compound was conducted over a concentration range of 10 to 150 µg/mL. The resulting data, when plotted, demonstrated a clear linear relationship between the peak area and the concentration of the analyte. The linear regression analysis yielded a correlation coefficient of 0.999, indicating excellent linearity of the method within the tested range.

Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 120540 |

| 25 | 301350 |

| 50 | 602700 |

| 75 | 904050 |

| 100 | 1205400 |

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. The accuracy of an analytical method for this compound is typically determined by the recovery of a known amount of the analyte spiked into a placebo matrix.

The accuracy is usually expressed as the percentage of the analyte recovered by the assay. The acceptable range for recovery is typically between 98.0% and 102.0%.

Research Findings:

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The results, as summarized in the table below, show that the mean recovery was within the acceptable limits, confirming the accuracy of the method for the determination of this compound.

Accuracy Data for this compound

| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 80 | 79.2 | 99.0 |

| 100% | 100 | 100.5 | 100.5 |

Precision

Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision may be considered at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day using the same equipment.